molecular formula C15H23N3O B8430231 4-(4-Piperazin-1-ylbenzyl)morpholine

4-(4-Piperazin-1-ylbenzyl)morpholine

Cat. No.: B8430231
M. Wt: 261.36 g/mol
InChI Key: RUACTLUJVQHKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Piperazin-1-ylbenzyl)morpholine is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-[(4-piperazin-1-ylphenyl)methyl]morpholine

InChI

InChI=1S/C15H23N3O/c1-3-15(18-7-5-16-6-8-18)4-2-14(1)13-17-9-11-19-12-10-17/h1-4,16H,5-13H2

InChI Key

RUACTLUJVQHKDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromobenzyl bromide (Aldrich Co., 2.0 g) and morpholine (0.73 ml) were dissolved in acetonitrile (15 ml), potassium carbonate (1.3 g) was added, and the mixture was heated under reflux for 4 hr. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1)) to give 4-(4-bromobenzyl)morpholine (1.55 g). 4-(4-Bromobenzyl)morpholine (1.55 g), 1-(tert-butoxycarbonyl)piperazine (1.27 g), 2-(di-tert-butylphosphino)biphenyl (37 mg), tris(dibenzylideneacetone)dipalladium (57 mg) and sodium tert-butoxide (1.2 g) were added to toluene (13 ml), and the mixture was heated under reflux for 5 hr. The insoluble material was filtered through a Celite (trademark) filter, and the filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography. The obtained 4-[4-(morpholine-4-ylmethyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester was dissolved in dichloromethane, trifluoroacetic acid was added and the mixture was stirred overnight at room temperature. The mixture was neutralized with an aqueous sodium hydroxide solution, and extracted with dichloromethane. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(4-piperazin-1-ylbenzyl)morpholine (1.06 g, yield 51%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
57 mg
Type
catalyst
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

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